molecular formula C13H14N4O6S B12301470 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)

9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)

Cat. No.: B12301470
M. Wt: 354.34 g/mol
InChI Key: HXQWZJZNMFJEBH-NHULRPGXSA-N
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Description

9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R,R)]-(9CI)** is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI) involves multiple steps. One common method includes the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base . The reaction conditions typically involve the use of a solvent like ethanol and a catalyst such as piperidine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation process, including the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The purine ring can undergo substitution reactions, particularly at positions 2 and 6, where nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or ammonia (NH₃).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, purine derivatives are studied for their role in cellular processes. This compound, in particular, may be investigated for its potential effects on nucleotide metabolism and enzyme inhibition.

Medicine

Purine derivatives have been explored for their therapeutic potential. This compound could be studied for its potential as an antiviral or anticancer agent, given the importance of purines in DNA and RNA synthesis.

Industry

In the industrial sector, purine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes. This compound’s unique properties could make it valuable in developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI) involves its interaction with various molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA production. It may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Adenine: A fundamental purine base found in DNA and RNA.

    Guanine: Another essential purine base in nucleic acids.

    Caffeine: A stimulant that is a methylated derivative of xanthine, another purine.

Uniqueness

What sets 9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI) apart is its unique substituents, which confer distinct chemical and biological properties. The presence of the formyl and hydroxyethoxy groups, along with the methylthio substituent, allows for unique interactions with biological molecules and potential therapeutic applications .

Properties

Molecular Formula

C13H14N4O6S

Molecular Weight

354.34 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-methanethioyl-3-methoxy-2-(6-oxo-1H-purin-9-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C13H14N4O6S/c1-22-12(3-19)9(20)7(2-18)23-13(12,4-24)17-6-16-8-10(17)14-5-15-11(8)21/h3-7,9,18,20H,2H2,1H3,(H,14,15,21)/t7-,9-,12-,13-/m1/s1

InChI Key

HXQWZJZNMFJEBH-NHULRPGXSA-N

Isomeric SMILES

CO[C@@]1([C@@H]([C@H](O[C@@]1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O

Canonical SMILES

COC1(C(C(OC1(C=S)N2C=NC3=C2N=CNC3=O)CO)O)C=O

Origin of Product

United States

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